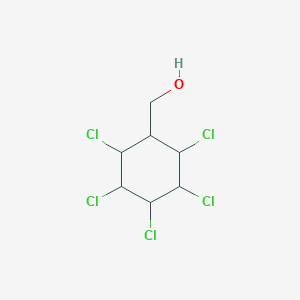
(2,3,4,5,6-Pentachlorocyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-Pentachlorocyclohexyl)methanol is an organic compound characterized by a cyclohexyl ring substituted with five chlorine atoms and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorocyclohexyl)methanol typically involves the chlorination of cyclohexanol. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms on the cyclohexyl ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4,5,6-Pentachlorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2,3,4,5,6-Pentachlorocyclohexyl)ketone, while reduction can produce partially dechlorinated cyclohexylmethanol derivatives.
Applications De Recherche Scientifique
(2,3,4,5,6-Pentachlorocyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-Pentachlorocyclohexyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methanol: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
(2,3,4,5,6-Pentachlorocyclohexanone): The ketone derivative of (2,3,4,5,6-Pentachlorocyclohexyl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
56400-43-2 |
|---|---|
Formule moléculaire |
C7H9Cl5O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorocyclohexyl)methanol |
InChI |
InChI=1S/C7H9Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h2-7,13H,1H2 |
Clé InChI |
QMINGTVEAXAYRR-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
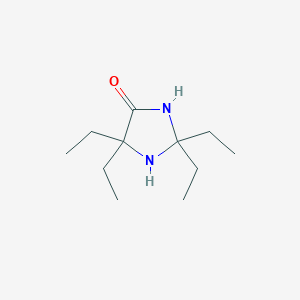
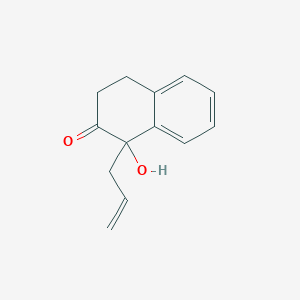
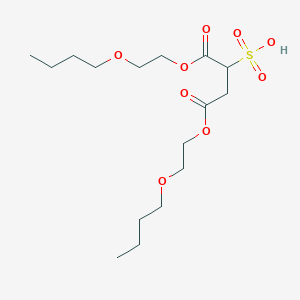

![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

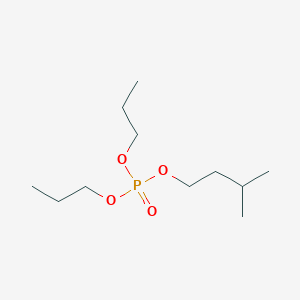
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
